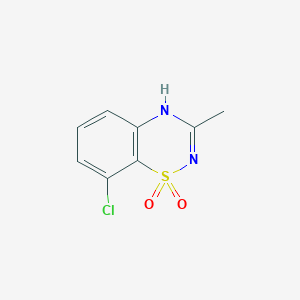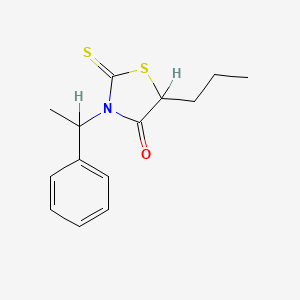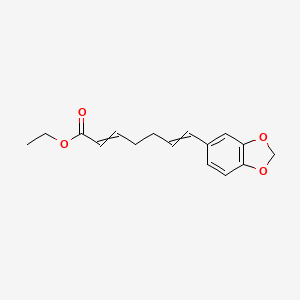
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate is an organic compound characterized by the presence of a benzodioxole ring and a hepta-2,6-dienoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate typically involves the esterification of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds in the hepta-2,6-dienoate chain to single bonds, yielding saturated esters.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid.
Reduction: Formation of ethyl 7-(2H-1,3-benzodioxol-5-yl)heptanoate.
Substitution: Formation of halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hepta-2,6-dienoate chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate can be compared with other similar compounds, such as:
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole ring but has a shorter carbon chain.
(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide: Contains a similar hepta-2,6-dienoate chain but with an amide group instead of an ester.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a benzodioxole ring fused with an indole moiety, showing different biological activities.
Properties
CAS No. |
23623-22-5 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoate |
InChI |
InChI=1S/C16H18O4/c1-2-18-16(17)8-6-4-3-5-7-13-9-10-14-15(11-13)20-12-19-14/h5-11H,2-4,12H2,1H3 |
InChI Key |
TXASNXZAQRINCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


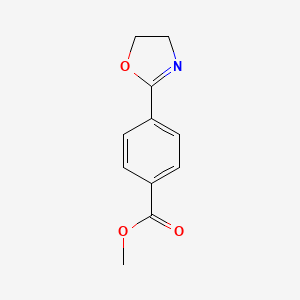
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
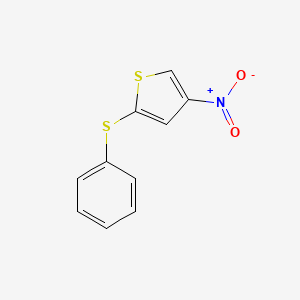
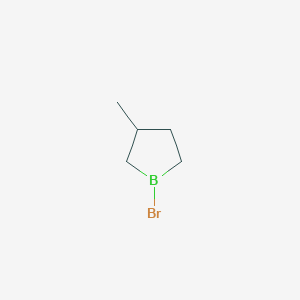

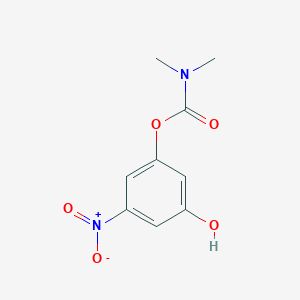
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
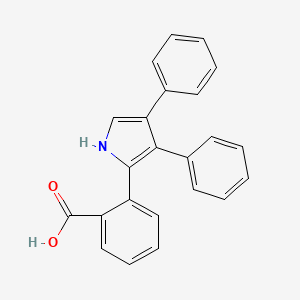
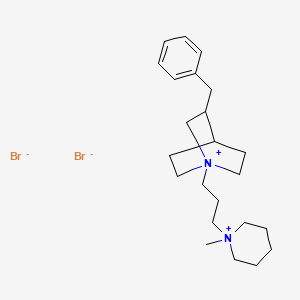
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
